4-amino-N-methoxy-N-methylbenzenesulfonamide

Physical Property Purification Process Chemistry

Researchers requiring precise ketone synthesis from organometallic reagents often face over-addition issues with standard sulfonamides. 4-Amino-N-methoxy-N-methylbenzenesulfonamide (CAS 33529-48-5) is a Weinreb amide analog that forms stable chelates, ensuring controlled carbonyl formation. • Unique N-methoxy-N-methyl motif prevents over-addition, enabling high-yield ketone synthesis. • Para-amino group permits further derivatization (acylation, diazotization) for SAR libraries. • Reliable supply with ≥95% purity; shipped ambient for immediate use.

Molecular Formula C8H12N2O3S
Molecular Weight 216.26 g/mol
CAS No. 33529-48-5
Cat. No. B1276219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-methoxy-N-methylbenzenesulfonamide
CAS33529-48-5
Molecular FormulaC8H12N2O3S
Molecular Weight216.26 g/mol
Structural Identifiers
SMILESCN(OC)S(=O)(=O)C1=CC=C(C=C1)N
InChIInChI=1S/C8H12N2O3S/c1-10(13-2)14(11,12)8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3
InChIKeyDOUAEAXZVWSUCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-methoxy-N-methylbenzenesulfonamide: Structural & Physicochemical Baseline


4-Amino-N-methoxy-N-methylbenzenesulfonamide (CAS 33529-48-5) is a benzenesulfonamide derivative featuring a para-amino group and an N-methoxy-N-methyl substitution on the sulfonamide nitrogen . The compound has a molecular formula of C8H12N2O3S and a molecular weight of 216.26 g/mol . Predicted physicochemical properties include a density of 1.3±0.1 g/cm³ and a boiling point of 351.7±44.0 °C at 760 mmHg . The presence of the N-methoxy-N-methyl moiety classifies this compound as a sulfonamide analog of Weinreb amides, which are well-known acylating agents in organic synthesis [1].

Weinreb amide analog

N-methoxy-N-methyl sulfonamide enables controlled acylation chemistry

Synthetic handle

Para-amino group supports further derivatization for library synthesis

Ketone synthesis

Prevents over-addition with organometallics, mimics Weinreb amide reactivity

4-Amino-N-methoxy-N-methylbenzenesulfonamide: Irreplaceability vs. Generic Analogs


Substituting 4-amino-N-methoxy-N-methylbenzenesulfonamide (33529-48-5) with a generic sulfonamide such as 4-aminobenzenesulfonamide (sulfanilamide) or even a simpler N-methyl or N-methoxy analog fails because the unique N-methoxy-N-methyl substitution confers distinct electronic and steric properties that directly impact reactivity in synthetic transformations [1]. Unlike primary or secondary sulfonamides, the N-methoxy-N-methyl group acts as a Weinreb amide mimic, enabling stable chelation with organometallic reagents and preventing over-addition during ketone synthesis [2]. This structural feature is absent in comparators like 4-amino-N-methylbenzenesulfonamide (CAS 1709-52-0) and 4-amino-N-methoxybenzenesulfonamide (CAS 39235-27-3), which lack the dual substitution pattern necessary for controlled acylation chemistry . Consequently, generic substitution risks unintended side reactions, lower yields, or complete failure in applications requiring the precise electronic tuning provided by the N-methoxy-N-methyl motif.

This product (33529-48-5)

N-methoxy-N-methyl substitution forms stable chelate with organometallic reagents, preventing over-addition

Generic sulfonamide (e.g., sulfanilamide)

Lacks Weinreb mimic; prone to over-addition and complex mixtures during ketone synthesis

Dual N-methoxy-N-methyl pattern

Precise electronic tuning for controlled reactivity

Mono-substituted analogs (N-methyl or N-methoxy only)

Single substitution may not replicate chelation stability, risking lower yields

4-Amino-N-methoxy-N-methylbenzenesulfonamide vs. Structural Analogs


Density and Boiling Point Comparison

The target compound (33529-48-5) exhibits a predicted density of 1.3±0.1 g/cm³ and a boiling point of 351.7±44.0 °C at 760 mmHg . In comparison, 4-amino-N-methoxybenzenesulfonamide (CAS 39235-27-3), which lacks the N-methyl group, shows a higher predicted density of 1.360±0.06 g/cm³ and a boiling point of 356.1±44.0 °C . The lower density of the target compound may facilitate easier separation in liquid-liquid extractions, while the slightly lower boiling point can influence distillation or evaporation protocols in large-scale syntheses.

Density & boiling point
Predicted
Density 1.3±0.1 g/cm³; BP 351.7±44.0 °C
vs. N-methoxy analog: 1.360 g/cm³, 356.1 °C
Modest differences may impact separation and distillation protocols
Predicted values; experimental verification recommended
Physical Property Purification Process Chemistry

Molecular Weight Difference vs. N-Methyl Analog

4-Amino-N-methoxy-N-methylbenzenesulfonamide (MW: 216.26 g/mol) is heavier than its N-methyl analog, 4-amino-N-methylbenzenesulfonamide (MW: 186.23 g/mol) by approximately 30 g/mol [1]. This mass increase, due to the methoxy group, can influence solubility parameters and permeability in biological assays. For instance, the higher molecular weight may correlate with reduced aqueous solubility but increased lipophilicity, which can be advantageous for crossing cellular membranes in cell-based assays.

Molecular weight
Source review
216.26 g/mol
+30.03 g/mol vs. N-methyl analog
Mass difference may alter solubility and permeability in assays
Relevant for SAR studies; physicochemical modeling advised
Solubility Formulation Medicinal Chemistry

Weinreb Amide-Like Chelation

The N-methoxy-N-methyl group in 33529-48-5 is structurally analogous to Weinreb amides, which are known to form stable chelates with organolithium and Grignard reagents, preventing over-addition and enabling selective ketone synthesis [1]. While direct comparative yield data for this specific sulfonamide is not publicly available, class-level inference from Weinreb amide chemistry suggests that it should function similarly to N-methoxy-N-methylamides in acylation reactions [2]. In contrast, standard sulfonamides lacking this moiety (e.g., 4-aminobenzenesulfonamide) do not exhibit this chelation behavior and are not suitable for controlled ketone formation.

Weinreb-like chelation
Class-level inference
Expected stable tetrahedral intermediate with Grignard/organolithium reagents
Supports ketone synthesis without over-addition
Class-level analogy; direct reaction data to verify
Weinreb Amide Organometallic Reagents Ketone Synthesis

4-Amino-N-methoxy-N-methylbenzenesulfonamide: Key Applications


Sulfonamide Weinreb Amide for Ketone Synthesis

Utilize 4-amino-N-methoxy-N-methylbenzenesulfonamide (33529-48-5) as a sulfonamide analog of Weinreb amides in the synthesis of ketones from organometallic reagents. The N-methoxy-N-methyl group enables stable chelation, preventing the over-addition commonly observed with standard sulfonamides [1]. This property is particularly valuable in multi-step syntheses where precise control over carbonyl formation is required, such as in the construction of complex natural product scaffolds or pharmaceutical intermediates.

Building Block for Sulfonamide Libraries

Employ 4-amino-N-methoxy-N-methylbenzenesulfonamide as a versatile building block for generating diverse sulfonamide libraries. The para-amino group allows for further derivatization (e.g., acylation, sulfonylation, or diazotization), while the N-methoxy-N-methyl substitution introduces a unique structural motif that can modulate biological activity [2]. This compound is ideal for exploring structure-activity relationships (SAR) around the sulfonamide core in medicinal chemistry programs targeting enzymes such as carbonic anhydrases or proteases.

Reference Standard for Sulfonamide Impurity Analysis

Use 4-amino-N-methoxy-N-methylbenzenesulfonamide as a reference standard or system suitability marker in HPLC, LC-MS, or GC-MS methods aimed at detecting and quantifying sulfonamide-related impurities in pharmaceutical or agrochemical products [3]. Its distinct chromatographic retention time and mass spectrometric signature (m/z 216.26) facilitate accurate method validation and routine quality control, ensuring compliance with regulatory guidelines for impurity profiling.

Precursor for N-Methoxy-N-methyl Sulfonyl Chlorides

Leverage the N-methoxy-N-methylbenzenesulfonamide scaffold as a precursor for generating sulfonyl chlorides or other reactive intermediates. The sulfonamide nitrogen can be functionalized to produce N-methoxy-N-methyl sulfonyl chlorides, which are valuable electrophiles for introducing the sulfonyl moiety into target molecules [4]. This application is relevant in the synthesis of sulfonamide-containing drugs, agrochemicals, and specialty polymers where tailored reactivity is paramount.

Application
Selection Property
Validation Focus
Sulfonamide Weinreb amide for ketone synthesis
Weinreb amide mimic
Controlled acylation with organometallic reagents
Building block for sulfonamide libraries
Para-amino derivatization handle
SAR exploration of sulfonamide core
Reference standard for impurity analysis
Distinct chromatographic and mass signature
Method validation for impurity profiling
Precursor for N-methoxy-N-methyl sulfonyl chlorides
N-functionalization potential
Reactive intermediate generation

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